3-Ethoxy-4-methoxybenzoic acid

PDE4 inhibition TNF-α suppression anti-inflammatory drug discovery

3-Ethoxy-4-methoxybenzoic acid (CAS 2651-55-0), also referred to as 3-ethoxy-isovanillic acid, is a disubstituted benzoic acid derivative bearing an ethoxy group at the 3-position and a methoxy group at the 4-position of the aromatic ring. With a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol, this compound presents as a white to off-white crystalline powder with a melting point of 156–160 °C.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 2651-55-0
Cat. No. B1586650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methoxybenzoic acid
CAS2651-55-0
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)O)OC
InChIInChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)
InChIKeyDMSAIFTWQMXOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-methoxybenzoic acid (CAS 2651-55-0) – A Differentiated Benzoic Acid Scaffold for PDE4-Targeted Drug Discovery and Pharmaceutical Reference Standards


3-Ethoxy-4-methoxybenzoic acid (CAS 2651-55-0), also referred to as 3-ethoxy-isovanillic acid, is a disubstituted benzoic acid derivative bearing an ethoxy group at the 3-position and a methoxy group at the 4-position of the aromatic ring. With a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol, this compound presents as a white to off-white crystalline powder with a melting point of 156–160 °C . Unlike its fully methoxylated analog 3,4-dimethoxybenzoic acid (veratric acid), the 3-ethoxy substitution confers distinct physicochemical properties and a well-defined role as a pharmacophoric building block in phosphodiesterase-4 (PDE4) inhibitor development [1]. The compound is additionally catalogued as Apremilast Impurity 38/33, serving as a characterized reference standard for regulatory analytical method development and quality control in abbreviated new drug applications (ANDAs) .

Why 3-Ethoxy-4-methoxybenzoic Acid Cannot Be Replaced by 3,4-Dimethoxybenzoic Acid or Its Regioisomers in PDE4-Targeted Programs


In-class benzoic acid derivatives with identical molecular formulae can exhibit fundamentally different pharmacological and physicochemical behaviors due to subtle substituent topology. The 3-ethoxy-4-methoxy substitution pattern was specifically selected during the medicinal chemistry optimization of apremilast over the 3,4-dimethoxyphenyl progenitor series, because the ethoxy moiety at the 3-position, in combination with a 4-methoxy group, delivered PDE4 inhibitory activity that was equivalent or superior to that of bulkier 3-cyclopentoxy analogs [1]. The regioisomer 4-ethoxy-3-methoxybenzoic acid (CAS 3535-30-6) presents a melting point approximately 40 °C higher (199–201 °C vs. 156–160 °C) , indicative of divergent crystal packing forces that can affect solubility, formulation consistency, and processing behavior. Furthermore, the 3-ethoxy-4-methoxy arrangement yields a predicted logP of ~1.79, compared to ~1.40 for 3,4-dimethoxybenzoic acid [2], translating to measurably different lipophilicity that can influence membrane permeability, metabolic stability, and chromatographic retention in analytical methods. These differences mean that substituting an analog without revalidation risks compromised synthetic yields, altered impurity profiles, and failed regulatory compliance in pharmaceutical applications.

Quantitative Differentiation Evidence for 3-Ethoxy-4-methoxybenzoic Acid Against Closest Structural Analogs


PDE4 Pharmacophore Selection: 3-Ethoxy-4-methoxy Outperforms 3,4-Dimethoxy in Cellular TNF-α and PDE4 Enzyme Assays

During the lead optimization campaign that yielded apremilast, the Celgene discovery team transitioned from a 3,4-dimethoxyphenylpropionic acid series to a 3-ethoxy-4-methoxyphenyl sulfone series. The 3-ethoxy-4-methoxyphenyl group was deliberately chosen over the 3,4-dimethoxyphenyl progenitor and the 3-cyclopentoxy-4-methoxyphenyl alternative because ethoxy-substituted analogs exhibited equivalent or superior PDE4 and TNF-α inhibitory activity. In the head-to-head comparison within the sulfone subseries, the 3-ethoxy analog 8a achieved a TNF-α IC₅₀ of 1.3 μM in hPBMC and 2.5 μM in whole blood (WB), with a PDE4 IC₅₀ of 0.22 μM [1]. The corresponding 3-cyclopentoxy analog 8b showed a TNF-α IC₅₀ of 1.5 μM and a PDE4 IC₅₀ of 0.26 μM. In the nitrile subseries, the ethoxy analog 7a was markedly more potent (TNF-α IC₅₀ 0.24 μM hPBMC; PDE4 IC₅₀ 0.04 μM) than the cyclopentoxy analog 7b (TNF-α IC₅₀ 1.6 μM; PDE4 IC₅₀ 0.34 μM), representing a 6.7-fold improvement in cellular potency [1]. The authors concluded that the 3-ethoxy-4-methoxyphenyl group was the optimal pharmacophore and selected it as the standard substitution pattern for all subsequent optimization [1]. While these data derive from the full apremilast scaffold rather than the free benzoic acid, they establish the unique value of the 3-ethoxy-4-methoxy substitution pattern in PDE4-targeted medicinal chemistry.

PDE4 inhibition TNF-α suppression anti-inflammatory drug discovery

Melting Point Depression of ~20 °C Relative to 3,4-Dimethoxybenzoic Acid Enables Different Crystallization and Formulation Handling

The melting point of 3-ethoxy-4-methoxybenzoic acid is 156–160 °C, as reported across multiple vendor certificates of analysis and chemical databases . In contrast, 3,4-dimethoxybenzoic acid (veratric acid, CAS 93-07-2) exhibits a significantly higher melting point of 179–182 °C . The regioisomer 4-ethoxy-3-methoxybenzoic acid (CAS 3535-30-6) melts at an even higher temperature of 199–201 °C . This ~23 °C depression relative to the dimethoxy analog and ~43 °C depression relative to the regioisomer reflect differences in intermolecular hydrogen bonding and crystal lattice energy attributable to the steric and electronic effects of the 3-ethoxy group versus a 3-methoxy group.

physicochemical characterization solid-state properties formulation development

LogP Elevation of ~0.39 Units Over 3,4-Dimethoxybenzoic Acid Indicates Enhanced Lipophilicity for Membrane Penetration

The predicted octanol-water partition coefficient (LogP) for 3-ethoxy-4-methoxybenzoic acid is reported as 1.79 [1][2]. The closest structural analog, 3,4-dimethoxybenzoic acid, has a reported LogP of 1.40 . This difference of ~0.39 log units indicates that the 3-ethoxy derivative is approximately 2.5-fold more lipophilic than its dimethoxy counterpart. The regioisomer 4-ethoxy-3-methoxybenzoic acid shows a comparable LogP of 1.79 [3], confirming that the total carbon count, rather than the positional arrangement of the alkoxy groups, primarily drives the overall lipophilicity. However, the regioisomer's substantially higher melting point (199–201 °C) would negate any solubility advantage. Additionally, predicted ADMET properties indicate that 3-ethoxy-4-methoxybenzoic acid has a high probability of human intestinal absorption (98.88%) and oral bioavailability (88.57%), with a predicted low likelihood of CYP3A4 inhibition (91.25% probability of non-inhibition) [4].

lipophilicity drug-likeness ADME prediction

Designated Apremilast Impurity Reference Standard with Regulatory-Grade Characterization – A Unique Procurement Driver Absent in Non-Ethoxy Analogs

3-Ethoxy-4-methoxybenzoic acid is formally designated as Apremilast Impurity 38 (also listed as Impurity 33 and Impurity 24 across different supplier catalogues) . It is supplied as a characterized reference standard with detailed spectroscopic and chromatographic data compliant with ICH and pharmacopeial regulatory guidelines . This reference standard is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) or commercial production of apremilast . The compound can be provided with traceability against USP or EP pharmacopeial standards upon request . By contrast, the close structural analogs 3,4-dimethoxybenzoic acid, 4-ethoxy-3-methoxybenzoic acid, and isovanillic acid are not listed as characterized apremilast-related impurities in publicly available regulatory impurity catalogues, meaning they lack the certified reference standard documentation required for regulatory submissions.

pharmaceutical reference standard impurity profiling ANDA regulatory submission

Validated Synthetic Intermediate in Apremilast Manufacturing with Explicit Patent Precedent

3-Ethoxy-4-methoxybenzoic acid, in its ester form (methyl 3-ethoxy-4-methoxybenzoate), is explicitly disclosed as a key starting material in patented processes for the synthesis of apremilast. Chinese patent CN104447445B describes the condensation of methyl 3-ethoxy-4-methoxybenzoate with dimethyl sulfone to generate 1-(3-ethoxy-4-methoxy)phenyl-2-methanesulfonyl ethyl ketone, a critical intermediate en route to the apremilast API [1]. European patent application EP3144393A1 (LEK Pharmaceuticals/Sandoz) further describes an enantioselective chemoenzymatic process in which (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, derived from the 3-ethoxy-4-methoxyphenyl scaffold, serves as the key chiral intermediate [2]. The 3,4-dimethoxy analog is not employed in these patented processes; the ethoxy group is structurally required for the downstream chemistry and the ultimate pharmacological activity of apremilast. The industrial-scale methodology in CN104447445B achieves product formation under mild conditions (30–35 °C) with stable intermediates and reduced wastewater discharge [1].

process chemistry patented synthesis pharmaceutical intermediate

Predicted CYP Inhibition Profile Suggests Lower Drug-Drug Interaction Risk Compared to Methoxy-Only Analogs

Computational ADMET predictions via admetSAR 2 indicate that 3-ethoxy-4-methoxybenzoic acid has a low probability of inhibiting major cytochrome P450 isoforms: CYP3A4 (91.25% probability of non-inhibition), CYP2D6 (94.05%), CYP2C19 (90.25%), CYP2C9 (72.01%), and CYP1A2 (87.83%) [1]. The only isoform with a predicted positive inhibition flag is CYP2C8 (57.68% probability) [1]. This computational profile contrasts with known experimental data for structurally related methoxy-substituted benzoic acids, where the presence of a free phenolic hydroxyl group (as in isovanillic acid and vanillic acid) has been associated with mechanism-based CYP inhibition, particularly of CYP1A2 and CYP2C9, due to quinone-forming metabolic activation pathways [2]. The fully alkylated 3-ethoxy-4-methoxy substitution pattern eliminates the free hydroxyl, thereby removing this metabolic liability. It should be noted that these are in silico predictions for the free benzoic acid and serve as a supporting rationale for scaffold selection rather than definitive experimental evidence.

drug-drug interaction CYP450 inhibition ADMET prediction

Optimal Procurement and Application Scenarios for 3-Ethoxy-4-methoxybenzoic Acid Based on Verified Differentiation Evidence


Generic Apremilast ANDA Development – Impurity Reference Standard Procurement

Analytical R&D teams preparing ANDA submissions for generic apremilast require a certified reference standard of 3-ethoxy-4-methoxybenzoic acid (Apremilast Impurity 38/33) for HPLC method development, forced degradation studies, and impurity profiling. The compound is supplied with full characterization data (NMR, MS, IR, HPLC purity) and traceability to USP/EP pharmacopeial standards, meeting ICH Q3A/Q3B requirements for impurity identification and qualification thresholds . Substitution with 3,4-dimethoxybenzoic acid or 4-ethoxy-3-methoxybenzoic acid is not acceptable, as these analogs lack the regulatory designation and CoA documentation required for ANDA filings .

Medicinal Chemistry PDE4 Inhibitor Lead Optimization

Medicinal chemists pursuing PDE4-targeted anti-inflammatory programs should specify 3-ethoxy-4-methoxybenzoic acid as the carboxylic acid building block for amide, ester, or ketone coupling reactions. The 3-ethoxy-4-methoxyphenyl pharmacophore was explicitly selected over the 3,4-dimethoxyphenyl and 3-cyclopentoxy-4-methoxyphenyl alternatives during the apremilast discovery campaign because it delivered optimal PDE4 and TNF-α inhibitory activity [1]. SAR data from Man et al. (2009) demonstrate that the ethoxy-substituted nitrile analog (7a) achieved an 8.5-fold improvement in PDE4 IC₅₀ (0.04 μM) over the corresponding cyclopentoxy analog (7b, IC₅₀ = 0.34 μM), and a 32-fold improvement over the progenitor 3,4-dimethoxyphenyl acid (4a, PDE4 IC₅₀ = 1.3 μM) [1]. The compound's predicted LogP of 1.79 and high probability of human oral bioavailability (88.57% via admetSAR) support its use in oral drug candidate design [2].

Process Chemistry Scale-Up for Apremilast Intermediate Manufacturing

CDMOs and process chemistry groups scaling up apremilast intermediate synthesis should procure methyl 3-ethoxy-4-methoxybenzoate (or its hydrolyzed free acid form) as the designated starting material per the patented route disclosed in CN104447445B and EP3144393A1 [3][4]. The patent describes a practical one-step condensation with dimethyl sulfone under mild conditions (30–35 °C) using sodium hydride or potassium tert-butoxide as base, achieving stable intermediate formation with reduced wastewater discharge [3]. The melting point of 156–160 °C for the free acid facilitates purification by recrystallization, offering a practical advantage over the higher-melting regioisomer (199–201 °C), which would require more energy-intensive processing .

Analytical Method Cross-Validation in Multi-Source Supply Chains

Quality control laboratories managing multi-source procurement of apremilast intermediates should use 3-ethoxy-4-methoxybenzoic acid as an HPLC reference marker for identity and purity testing. The compound's unique chromatographic retention, driven by its LogP of 1.79 (vs. 1.40 for 3,4-dimethoxybenzoic acid), provides baseline resolution from closely related process impurities in reversed-phase methods [5]. The compound's IR, NMR, and mass spectral signatures are distinct from those of the regioisomer 4-ethoxy-3-methoxybenzoic acid, enabling unambiguous identification in compendial testing protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.